molecular formula C13H13N3O B2370342 N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide CAS No. 1183249-55-9

N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide

Cat. No. B2370342
CAS RN: 1183249-55-9
M. Wt: 227.267
InChI Key: IRWISVUQKDTBCC-UHFFFAOYSA-N
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Description

“N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide” is a compound that belongs to the family of pyrazole derivatives . The molecular formula of this compound is C13H13N3O and it has a molecular weight of 227.267.


Synthesis Analysis

The synthesis of pyrazole derivatives has been extensively studied. A variety of synthesis methods and synthetic analogues have been reported over the years . For instance, some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrazole nucleus. Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis .


Chemical Reactions Analysis

Pyrazole derivatives have been found to exhibit a wide range of chemical reactions. For example, some derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .

Scientific Research Applications

Antitubercular Activities

N-(4-(5-Aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, closely related to N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide, have been studied for their antitubercular activities. These compounds demonstrated significant activity against Mycobacterium tuberculosis, indicating their potential in tuberculosis treatment (Nayak et al., 2016).

Antimicrobial Properties

Several derivatives of pyrazole amides, which include structures similar to this compound, have shown notable antimicrobial activities. These compounds were effective against various bacteria and fungi, indicating their use in combating microbial infections (Hu et al., 2011).

Synthesis and Antioxidant Activities

Pyrazolopyridines, similar in structure to this compound, have been synthesized and evaluated for their antioxidant activities. These compounds showed promising results in DPPH assays, indicating their potential in oxidative stress management (El‐Borai et al., 2013).

Corrosion Inhibition

Certain pyrazole derivatives have been investigated for their role in corrosion inhibition. This research is relevant to industrial applications where such compounds could be used to protect metals against corrosion (Tawfik, 2015).

Antifungal and Antibacterial Activities

Pyrazole derivatives have been shown to possess both antifungal and antibacterial properties. This suggests their potential in the development of new antimicrobial agents, especially in the face of rising antibiotic resistance (Swarnkar et al., 2014).

Drug Development

The compounds structurally related to this compound are also being explored for their potential in drug development, particularly as inhibitors and agents in various therapeutic areas, highlighting their significance in medicinal chemistry (Saeed et al., 2015).

Future Directions

The future directions for the study of “N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide” and similar compounds could include further exploration of their synthesis methods, chemical reactions, and pharmacological properties. Additionally, more research could be conducted to understand their mechanism of action and potential therapeutic applications .

Mechanism of Action

Target of Action

The compound N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide, also known as N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide, has been found to interact with several targets. One of the primary targets of this compound is the ryanodine receptor (RyR) . This receptor is a promising target for the development of novel insecticides . Additionally, the compound has shown potent antileishmanial and antimalarial activities, suggesting that it may also target Leishmania aethiopica and Plasmodium berghei .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, it has been suggested that the compound acts as an activator of the insect RyR . In the case of Leishmania aethiopica and Plasmodium berghei, the compound exhibits superior antipromastigote activity

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For instance, activation of the RyR can lead to changes in calcium signaling within the cell . In the case of Leishmania aethiopica and Plasmodium berghei, the compound’s antipromastigote activity suggests that it may interfere with the parasites’ life cycle

Pharmacokinetics

Compounds with similar structures have been found to have good systemic exposure and oral bioavailability

Result of Action

The compound’s interaction with its targets leads to various molecular and cellular effects. For instance, activation of the RyR can lead to changes in intracellular calcium levels, which can affect various cellular processes . The compound’s antipromastigote activity against Leishmania aethiopica and Plasmodium berghei suggests that it may inhibit the growth of these parasites .

properties

IUPAC Name

N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-2-13(17)15-12-6-4-11(5-7-12)10-16-9-3-8-14-16/h2-9H,1,10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWISVUQKDTBCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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